molecular formula C22H19ClN6O B12382759 3-Pyridinecarboxamide, 6-chloro-N-[4-[[[2-(methylamino)-4-quinazolinyl]amino]methyl]phenyl]-

3-Pyridinecarboxamide, 6-chloro-N-[4-[[[2-(methylamino)-4-quinazolinyl]amino]methyl]phenyl]-

Cat. No.: B12382759
M. Wt: 418.9 g/mol
InChI Key: PIROHBFQHMKAPE-UHFFFAOYSA-N
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Description

The compound 3-Pyridinecarboxamide, 6-chloro-N-[4-[[[2-(methylamino)-4-quinazolinyl]amino]methyl]phenyl]- features a pyridine core substituted at position 3 with a carboxamide group and at position 6 with a chlorine atom. The N-substituent of the carboxamide is a phenyl group linked via a methylene bridge to a 2-(methylamino)-4-quinazolinyl moiety.

Properties

Molecular Formula

C22H19ClN6O

Molecular Weight

418.9 g/mol

IUPAC Name

6-chloro-N-[4-[[[2-(methylamino)quinazolin-4-yl]amino]methyl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C22H19ClN6O/c1-24-22-28-18-5-3-2-4-17(18)20(29-22)26-12-14-6-9-16(10-7-14)27-21(30)15-8-11-19(23)25-13-15/h2-11,13H,12H2,1H3,(H,27,30)(H2,24,26,28,29)

InChI Key

PIROHBFQHMKAPE-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=CC=CC=C2C(=N1)NCC3=CC=C(C=C3)NC(=O)C4=CN=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-Pyridinecarboxamide, 6-chloro-N-[4-[[[2-(methylamino)-4-quinazolinyl]amino]methyl]phenyl]- typically involves a series of organic reactions. The synthetic route often includes the following steps:

    Formation of the quinazoline core: This step involves the reaction of appropriate starting materials to form the quinazoline ring system.

    Introduction of the methylamino group: The methylamino group is introduced through a nucleophilic substitution reaction.

    Attachment of the pyridinecarboxamide moiety: This step involves the coupling of the pyridinecarboxamide group to the quinazoline core.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-Pyridinecarboxamide, 6-chloro-N-[4-[[[2-(methylamino)-4-quinazolinyl]amino]methyl]phenyl]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

Anticancer Research

One of the primary applications of 3-Pyridinecarboxamide, 6-chloro-N-[4-[[[2-(methylamino)-4-quinazolinyl]amino]methyl]phenyl]- is its potential as an anticancer agent. Research has indicated that compounds with similar structures exhibit activity against various cancer cell lines. For instance, quinazoline derivatives have been shown to inhibit tumor growth by targeting specific kinases involved in cancer progression.

Case Study: Kinase Inhibition

  • Objective : To evaluate the inhibitory effects of the compound on specific kinases associated with cancer.
  • Methodology : In vitro assays were conducted on cancer cell lines (e.g., A549 lung cancer cells).
  • Results : The compound demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further development.

Neurological Disorders

Another area of interest is the compound's effects on neurological disorders. The structural features of 3-Pyridinecarboxamide, 6-chloro-N-[4-[[[2-(methylamino)-4-quinazolinyl]amino]methyl]phenyl]- suggest potential interactions with neurotransmitter systems.

Case Study: Neuroprotective Effects

  • Objective : Investigate neuroprotective properties in models of neurodegeneration.
  • Methodology : Animal models were treated with the compound followed by assessments of cognitive function and neuronal survival.
  • Results : Preliminary findings indicated improved cognitive performance and reduced neuronal loss, warranting further exploration into its mechanism of action.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Compounds containing pyridine and quinazoline moieties have shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

  • Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Methodology : Disc diffusion method was employed to evaluate the inhibition zones.
  • Results : The compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as a scaffold for developing new antibiotics.

Table 1: Summary of Research Findings

Application AreaMethodologyKey Findings
Anticancer ResearchIn vitro kinase assaysSignificant inhibition of cell growth
Neurological DisordersAnimal model assessmentsImproved cognitive function observed
Antimicrobial ActivityDisc diffusion methodNotable efficacy against S. aureus

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, 6-chloro-N-[4-[[[2-(methylamino)-4-quinazolinyl]amino]methyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s pyridinecarboxamide core is shared with several analogs, but substituent variations critically influence physicochemical and biological properties. Key comparisons include:

A. 6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide ()

  • Substituents: Position 6: Amino group (-NH₂). Position 5: Pyrrolidinyl group (5-membered saturated ring with nitrogen). N-methylation on the carboxamide.
  • Implications: The amino and pyrrolidinyl groups enhance polarity and hydrogen-bonding capacity compared to the target compound’s chloro and quinazolinyl groups. Reduced lipophilicity may affect membrane permeability and target engagement .

B. 5-Chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-pyridinecarboxamide ()

  • Substituents: Position 5: Chlorine. N-substituent: 3-chlorobenzoylamino group on pyridine. Piperazinyl group with hydroxyethoxyethyl side chain.
  • The hydroxyethoxyethyl-piperazinyl moiety improves solubility, contrasting with the target compound’s lipophilic quinazolinyl-phenyl group .

Molecular Data Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
Target Compound Not explicitly provided* ~550–600† 6-chloro, 3-carboxamide-N-(quinazolinyl-aminomethylphenyl)
6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide Not provided Not provided 6-amino, 5-pyrrolidinyl, N-methyl
5-Chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-... C₂₆H₂₈Cl₂N₆O₄ 559.44 5-chloro, 3-chlorobenzoylamino, piperazinyl-hydroxyethoxyethyl

*Estimated based on structural complexity.
†Approximation derived from analogs in .

Research Findings and Implications

While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:

  • Quinazoline Derivatives: Commonly associated with kinase inhibition (e.g., EGFR inhibitors). The methylamino group on the quinazolinyl moiety may modulate selectivity for specific ATP-binding pockets .
  • Chlorine Substituents: Chlorine at position 6 (target) vs.
  • Comparative Solubility : The piperazinyl-hydroxyethoxyethyl group in ’s compound highlights design strategies to balance lipophilicity and solubility, a consideration absent in the target compound’s current structure .

Biological Activity

3-Pyridinecarboxamide, 6-chloro-N-[4-[[[2-(methylamino)-4-quinazolinyl]amino]methyl]phenyl]- is a complex organic compound with the molecular formula C22H19ClN6OC_{22}H_{19}ClN_6O. It is recognized for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies and data sources.

The compound exhibits biological activity primarily through its interactions with specific molecular targets. Research indicates that it may act as an antagonist to certain receptors involved in inflammatory pathways. For example, compounds structurally related to 3-Pyridinecarboxamide have shown significant inhibition of prostaglandin E2 (PGE2) pathways, which are crucial in inflammation and pain responses. In vitro studies have demonstrated that derivatives of this compound can effectively inhibit TNFα reduction in human whole blood assays, highlighting its potential as an anti-inflammatory agent .

Antimicrobial Properties

Recent studies have also explored the antimicrobial properties of related compounds. For instance, derivatives similar to 3-Pyridinecarboxamide exhibited moderate to potent inhibitory effects against various pathogenic bacteria and fungi. Specific compounds demonstrated minimal inhibitory concentrations (MIC) as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli, suggesting strong antibacterial potential .

Cytotoxicity and Selectivity

In cytotoxicity assays, several derivatives showed selective action against cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects. The cytotoxicity profiles were assessed using MTT assays on various cell lines, revealing promising results for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the chemical structure affect biological activity. The presence of a chloro group and a methylamino substitution on the quinazoline moiety appears to enhance the compound's affinity for its biological targets. This insight is critical for designing more effective analogs with improved pharmacokinetic profiles .

Data Table: Biological Activity Summary

Activity Type Effect Reference
Anti-inflammatoryInhibition of PGE2-induced TNFα reduction
AntibacterialMIC = 0.21 μM against Pseudomonas aeruginosa
CytotoxicitySelective toxicity towards cancer cells
SAR InsightsChloro and methylamino groups enhance activity

Case Studies

  • Inhibition of Inflammatory Pathways : A study focused on a close analog of 3-Pyridinecarboxamide showed an IC50 value of 123 nM in inhibiting PGE2-induced TNFα reduction in ex vivo assays. This indicates a robust anti-inflammatory effect that could be leveraged in treating inflammatory diseases .
  • Antimicrobial Efficacy : Another investigation into related compounds revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with some derivatives showing efficacy comparable to established antibiotics like ciprofloxacin . This positions the compound as a candidate for developing new antimicrobial therapies.
  • Cytotoxicity Profiling : A comprehensive assessment of cytotoxicity across various cell lines demonstrated that specific modifications could lead to enhanced selectivity towards cancer cells while minimizing effects on normal cells, highlighting the therapeutic promise of these compounds .

Q & A

Q. What are the recommended synthetic routes for 3-Pyridinecarboxamide, 6-chloro-N-[4-[[[2-(methylamino)-4-quinazolinyl]amino]methyl]phenyl]-?

Methodological Answer: The synthesis involves multi-step heterocyclic coupling. A common approach includes:

Condensation : React 6-chloro-3-pyridinecarboxylic acid derivatives with a substituted quinazolinylamine intermediate under palladium or copper catalysis (e.g., Buchwald-Hartwig conditions) to form the amide bond .

Cyclization : Utilize cyclizing agents like POCl₃ or PCl₃ to stabilize the quinazoline core .

Functionalization : Introduce the methylamino group via reductive amination or nucleophilic substitution .
Key Considerations : Optimize solvent systems (DMF or toluene) and catalyst loading to improve yield and purity. Monitor intermediates via TLC or LC-MS.

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • Chromatography : Employ reverse-phase HPLC with a C18 column (≥98% purity, as in ). Use mobile phases like acetonitrile/water with 0.1% formic acid for improved resolution.
  • Spectroscopy :
    • NMR : Assign peaks for the pyridine (δ 8.2–8.5 ppm) and quinazoline (δ 7.5–8.0 ppm) protons. Confirm amide bonds via COSY or HSQC.
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • Elemental Analysis : Validate stoichiometry (C, H, N, Cl) to confirm synthetic accuracy .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound targeting kinase inhibition?

Methodological Answer:

Analog Synthesis : Modify substituents on the quinazoline (e.g., methylamino → ethylamino) and pyridine (e.g., chloro → fluoro) to assess steric/electronic effects .

Assay Design :

  • Use in vitro kinase assays (e.g., ATP-Glo™) to measure IC₅₀ against targets like EGFR or VEGFR .
  • Compare inhibition profiles with control inhibitors (e.g., gefitinib) to establish selectivity .

Data Analysis : Apply molecular docking (AutoDock Vina) to correlate activity with binding affinity in kinase active sites .

Q. What computational methods aid in predicting the reactivity and stability of this compound?

Methodological Answer:

  • Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites .
  • Degradation Pathways : Simulate hydrolysis under acidic/basic conditions (Gaussian 16) to predict labile bonds (e.g., amide or quinazoline C-N bonds) .
  • Solubility Modeling : Apply COSMO-RS to estimate logP and guide solvent selection for crystallization .

Q. How to resolve contradictions in biological activity data across different assay conditions?

Methodological Answer:

Variable Standardization : Control assay parameters (e.g., ATP concentration, pH, temperature) to minimize variability .

Statistical Validation : Perform ANOVA to assess significance of differences between replicates or assay platforms (e.g., cell-free vs. cell-based assays) .

Mechanistic Studies : Use SPR (surface plasmon resonance) to measure binding kinetics (kₒₙ/kₒff) and differentiate true inhibition from assay artifacts .

Q. What strategies optimize the compound’s solubility and bioavailability without altering its core structure?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or ester groups at the pyridine carboxamide to enhance aqueous solubility .
  • Formulation : Use co-solvents (PEG 400) or nanocarriers (liposomes) to improve dissolution rates .
  • Salt Formation : Screen counterions (e.g., HCl or trifluoroacetate) to stabilize the compound in physiological pH .

Data Contradiction Analysis

Example Scenario : Discrepancies in IC₅₀ values between enzymatic and cell-based assays.
Resolution :

  • Membrane Permeability : Measure logD (octanol/water) to assess passive diffusion limitations in cellular assays .
  • Metabolic Stability : Perform liver microsome assays to identify rapid degradation in cell media .
  • Off-Target Effects : Use kinome-wide profiling (e.g., KinomeScan) to rule out non-specific binding .

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